molecular formula C19H21N3O4S2 B2503770 ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895486-22-3

ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2503770
CAS No.: 895486-22-3
M. Wt: 419.51
InChI Key: PKDJKXBBKQTXJC-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in organic synthesis . It allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could potentially affect the compound’s bioavailability.

Result of Action

The formation of carbon–carbon bonds through the suzuki–miyaura coupling reaction can lead to the synthesis of complex organic molecules . These molecules can have various effects depending on their structure and the cellular targets they interact with.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which this compound is present can impact its stability and effectiveness.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-26-19(25)22-9-8-13-14(10-22)28-18(16(13)17(20)24)21-15(23)11-27-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDJKXBBKQTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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